N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide
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Overview
Description
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Compounds containing thiophene rings are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and industrial chemistry .
Mechanism of Action
Target of Action
Thiophene-based compounds have been shown to exhibit a variety of biological effects, suggesting they interact with multiple targets .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of effects
Biochemical Pathways
Thiophene derivatives are known to influence a variety of pathways, but the specific pathways affected by this compound require further investigation .
Result of Action
Thiophene derivatives have been associated with a range of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
One common synthetic route includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the 1,3,4-oxadiazole ring . The thiophene moiety can be introduced through various methods, including the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Industrial production methods may involve optimization of these reactions to improve yield and scalability.
Chemical Reactions Analysis
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can undergo various chemical reactions, including:
Scientific Research Applications
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide has several scientific research applications:
Comparison with Similar Compounds
N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)pivalamide can be compared with other thiophene and oxadiazole derivatives:
Thiophene Derivatives: Compounds like suprofen and articaine contain thiophene rings and exhibit anti-inflammatory and anesthetic properties, respectively.
Oxadiazole Derivatives: Compounds containing the oxadiazole ring, such as certain fungicides and antimicrobial agents, share similar biological activities.
The uniqueness of this compound lies in its combined structural features, which contribute to its diverse applications and biological activities.
Properties
IUPAC Name |
2,2-dimethyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-12(2,3)10(16)13-11-15-14-9(17-11)7-8-5-4-6-18-8/h4-6H,7H2,1-3H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JHHGNUVXGPCVCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NN=C(O1)CC2=CC=CS2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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